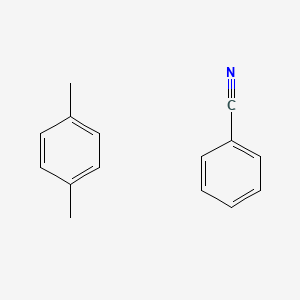
Benzonitrile--1,4-xylene (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile–1,4-xylene (1/1) is a chemical compound that combines benzonitrile and 1,4-xylene in a 1:1 ratio. Benzonitrile is an aromatic organic compound with the formula C6H5(CN), known for its sweet almond-like odor. It is primarily used as a precursor to various chemicals, including benzoguanamine. 1,4-xylene, also known as para-xylene, is an aromatic hydrocarbon with the formula C8H10. It is one of the three isomers of xylene and is widely used in the production of terephthalic acid and dimethyl terephthalate, which are precursors to polyethylene terephthalate (PET) plastics and fibers.
準備方法
Synthetic Routes and Reaction Conditions
Benzonitrile can be synthesized through several methods, including:
Cyanation of benzene halides: This involves the reaction of benzene halides with cyanide salts.
Ammoxidation of toluene: Toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile.
Dehydration of benzamide or benzaldehyde oxime: Benzamide or benzaldehyde oxime can be dehydrated to form benzonitrile.
Rosenmund–von Braun reaction: This involves the reaction of bromobenzene with cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO).
1,4-xylene is typically obtained from the catalytic reforming of naphtha or the pyrolysis of gasoline. It can also be separated from mixed xylenes through fractional distillation and crystallization.
Industrial Production Methods
Industrial production of benzonitrile often involves the ammoxidation of toluene, where toluene, ammonia, and oxygen react at temperatures between 400 to 450°C. For 1,4-xylene, large-scale production is achieved through catalytic reforming and separation from mixed xylene streams.
化学反応の分析
Types of Reactions
Benzonitrile undergoes various chemical reactions, including:
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation.
Hydrolysis: It can be hydrolyzed to benzoic acid in the presence of acidic or basic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
1,4-xylene can undergo:
Oxidation: It can be oxidized to terephthalic acid or dimethyl terephthalate.
Halogenation: It can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Reduction of benzonitrile: Hydrogen gas and a metal catalyst like palladium or nickel.
Hydrolysis of benzonitrile: Acidic or basic aqueous solutions.
Oxidation of 1,4-xylene: Oxygen or air in the presence of a catalyst like cobalt or manganese.
Major Products
Reduction of benzonitrile: Benzylamine.
Hydrolysis of benzonitrile: Benzoic acid.
Oxidation of 1,4-xylene: Terephthalic acid or dimethyl terephthalate.
科学的研究の応用
Benzonitrile–1,4-xylene (1/1) has various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor for the synthesis of other chemicals. 1,4-xylene is used in the production of PET plastics and fibers.
Biology: Benzonitrile derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzonitrile derivatives are explored for their potential use in pharmaceuticals.
Industry: 1,4-xylene is crucial in the production of PET, which is used in packaging, textiles, and other applications.
作用機序
The mechanism of action of benzonitrile involves its ability to act as a ligand, forming coordination complexes with transition metals. These complexes are useful in various catalytic processes. Benzonitrile can also undergo nucleophilic addition reactions due to the presence of the cyano group.
1,4-xylene primarily acts as a precursor in the production of terephthalic acid and dimethyl terephthalate. The oxidation of 1,4-xylene involves the activation of the methyl groups, leading to the formation of carboxylic acid groups.
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar to benzonitrile but contains an aldehyde group instead of a cyano group.
Toluene: Similar to 1,4-xylene but contains only one methyl group attached to the benzene ring.
Benzamide: Similar to benzonitrile but contains an amide group instead of a cyano group.
Uniqueness
Benzonitrile is unique due to its cyano group, which imparts distinct reactivity and coordination properties. 1,4-xylene is unique among the xylene isomers due to its symmetrical structure, making it particularly suitable for the production of terephthalic acid and dimethyl terephthalate.
特性
CAS番号 |
665005-76-5 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
benzonitrile;1,4-xylene |
InChI |
InChI=1S/C8H10.C7H5N/c1-7-3-5-8(2)6-4-7;8-6-7-4-2-1-3-5-7/h3-6H,1-2H3;1-5H |
InChIキー |
GSRXTJNGCSVHGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C.C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)

![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)

![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

